molecular formula C24H36O3 B1200360 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate CAS No. 52091-99-3

3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate

Cat. No. B1200360
CAS RN: 52091-99-3
M. Wt: 372.5 g/mol
InChI Key: NULCEDVSYYAIBD-CGRIZKAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate is a steroid ester.

Scientific Research Applications

1. Enzyme Inhibition and Steroid Synthesis

  • Inhibition of Cytochrome P45017alpha: The compound 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate is related to derivatives like Abiraterone, which inhibit human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis. This inhibition plays a significant role in disrupting steroid synthesis pathways (Jarman, Barrie, & Llera, 1998).

2. Synthesis of Brassinosteroids

  • Key Intermediate in Brassinosteroids Synthesis: A derivative of 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate, Ethyl 3-(6,6-ethylenedioxy-2α,3α-isopropylidenedioxy-17-oxo-5α-androstan-14α-yl)propanoate, serves as a key intermediate in the synthesis of brassinosteroids, which are essential for plant growth and development (Baranovskii, Bolibrukh, & Schneider, 2015).

3. Carbonylation Reactions in Drug Synthesis

  • Palladium-Catalyzed Carbonylation: The compound is involved in palladium-catalyzed carbonylation reactions, essential for synthesizing various pharmaceuticals, demonstrating its significance in medicinal chemistry (Ács et al., 2009).

4. Synthesis of Steroid Lactones

  • Steroid Lactone Synthesis: The compound plays a role in the synthesis of steroid lactones, which have potential therapeutic applications, indicating its importance in steroid chemistry (Kocór & Bersz, 1985).

5. Steroid Oligoester Gelators

  • Synthesis of Steroid Oligoester Gelators: It is used in synthesizing linear oligoesters based on etienic acid, demonstrating its application in developing new materials and gelators (Drašar et al., 2005).

6. Antitumor Activity

  • Antiandrogens and Antitumor Activity: Related compounds exhibit antiandrogenic activity and potential antitumor effects in models like human prostate cancer xenografts, suggesting its relevance in cancer research (Handratta et al., 2005).

7. Anti-Proliferative Activity

  • Inhibition of Cell Proliferation: Derivatives like 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid, synthesized from 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate, show potent anti-proliferative activity, particularly in keratinocytes and melanocytes, indicating its potential in dermatological applications (Kim et al., 2010).

8. Synthesis of Fluorinated Androstanes

  • Development of Prostate Imaging Agents: Fluorinated derivatives of 5alpha-androstan-17beta-ols, related to 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate, have been explored for their potential in developing prostate imaging agents, underlining its importance in medical imaging (Castonguay et al., 1978).

properties

CAS RN

52091-99-3

Product Name

3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C24H36O3/c1-5-22(25)27-21-10-9-19-18-8-7-16-15-17(26-6-2)11-13-23(16,3)20(18)12-14-24(19,21)4/h7,15,18-21H,5-6,8-14H2,1-4H3/t18-,19-,20-,21-,23-,24-/m0/s1

InChI Key

NULCEDVSYYAIBD-CGRIZKAYSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OCC)C)C

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OCC)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OCC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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